molecular formula C7H7BrClNO B13126519 3-(Bromomethyl)-5-chloro-2-methoxypyridine

3-(Bromomethyl)-5-chloro-2-methoxypyridine

Cat. No.: B13126519
M. Wt: 236.49 g/mol
InChI Key: GMOJATKXVCWHMS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-chloro-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the third position, a chlorine atom at the fifth position, and a methoxy group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-chloro-2-methoxypyridine typically involves the bromination of 5-chloro-2-methoxypyridine. One common method is to react 5-chloro-2-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to achieve the desired bromomethylation .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-chloro-2-methoxypyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of 2-methoxypyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

3-(Bromomethyl)-5-chloro-2-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-chloro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modulation of biological activity and inhibition of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-5-methylpyridine: Similar structure but with a methyl group instead of a chlorine atom.

    3-(Bromomethyl)-2-methoxypyridine: Lacks the chlorine atom at the fifth position.

    5-Chloro-2-methoxypyridine: Lacks the bromomethyl group.

Uniqueness

3-(Bromomethyl)-5-chloro-2-methoxypyridine is unique due to the presence of both bromomethyl and chloro substituents, which provide distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds and enhances its utility in various scientific and industrial applications.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

3-(bromomethyl)-5-chloro-2-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3

InChI Key

GMOJATKXVCWHMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Cl)CBr

Origin of Product

United States

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